

# liquid chromatography tandem mass spectrometry tetraniliprole residues

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## Compound Focus: Tetraniliprole

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## Protocol for LC-MS/MS Analysis of Tetraniliprole Residues

This protocol synthesizes methodologies from recent studies for determining **tetraniliprole** residues in agricultural and environmental matrices [1] [2] [3].

### Sample Preparation via Modified QuEChERS Method

- **Weighing and Hydration:** Weigh 5-10 g of homogenized sample (e.g., fruit, grain, soil) into a 50 mL centrifuge tube. For dry matrices like brown rice, add 10 mL of water and allow it to moisten for 1 hour [4].
- **Extraction:** Add 10 mL of acetonitrile to the sample tube. Vortex vigorously for 1-2 minutes or shake at a high speed (e.g., 1300 rpm) for 2 minutes [1] [4].
- **Partitioning:** Add a salt mixture, typically contained in a commercial QuEChERS pouch (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g sodium hydrogen citrate sesquihydrate). Vortex immediately for 1 minute and then centrifuge at 3500-4500 rpm for 5 minutes [4].
- **Clean-up:** Transfer 1 mL of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing 150 mg MgSO<sub>4</sub> and 25 mg PSA. Shake or vortex for 30 seconds and centrifuge. The purified extract is then ready for LC-MS/MS analysis [1] [4]. For complex matrices, additional sorbents like C18 or GCB may be used.

## LC-MS/MS Instrumental Analysis

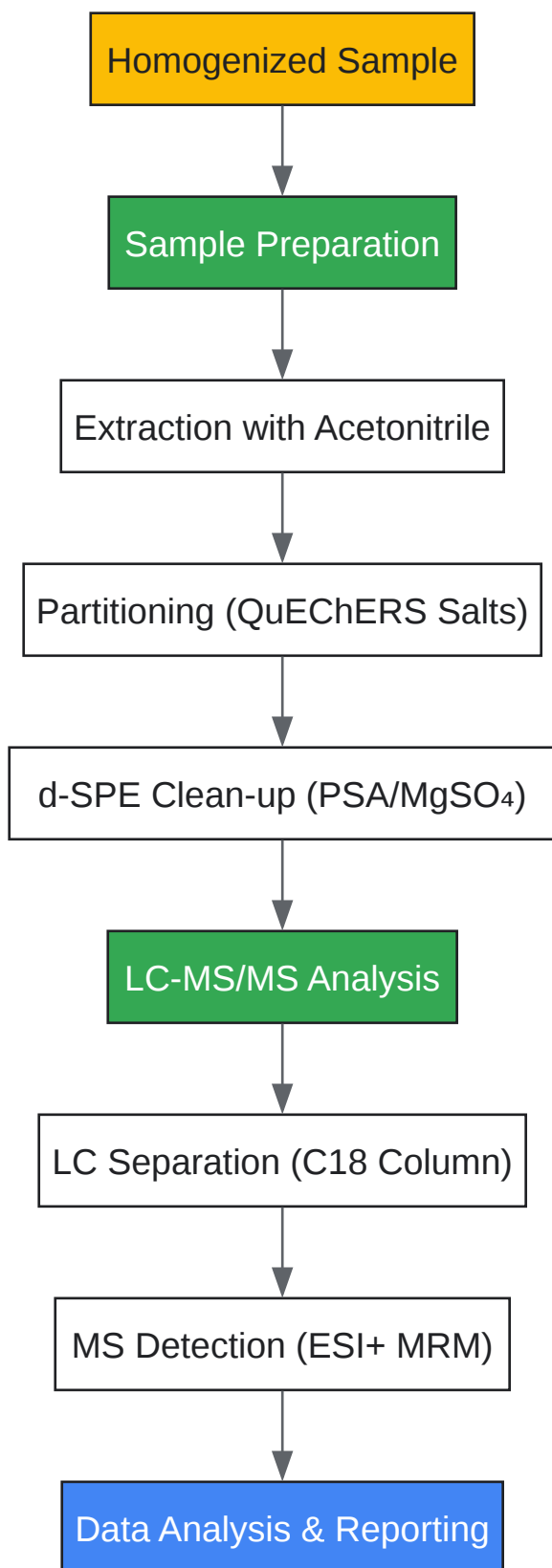
- **Chromatography:**

- **Column:** C18 column (e.g., Inertsil ODS-3V, 150 × 4.6 mm, 5 μm) [1].
- **Mobile Phase:** **A)** 5 mM Oxalic acid in water [1] or acidified water (e.g., with 0.1% formic acid) [2]; **B)** Methanol or acetonitrile with 0.1% formic acid [1] [2].
- **Gradient Program:** A typical run time is 6-10 minutes. For example, start at 90% A, ramp to 10% A by 8 minutes, hold for 0.1 minutes, and re-equilibrate [1].
- **Flow Rate:** 0.8 mL/min [1].
- **Injection Volume:** 5 μL [1].
- **Column Temperature:** 30°C [1].

- **Mass Spectrometry:**

- **Ion Source:** Electrospray Ionization (ESI) in positive mode [1] [2].
- **Operation Mode:** Multiple Reaction Monitoring (MRM) [2].
- **MRM Transitions for Tetraniliprole** [1]:
  - **Quantifier Ion:**  $m/z$  543.3 → 137.1
  - **Qualifier Ion:**  $m/z$  543.3 → 261.0

The following diagram illustrates the complete analytical workflow from sample preparation to final analysis.



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## Method Validation and Performance Data

The developed method has been rigorously validated according to international guidelines like SANTE/11312/2021 [5].

**Table 1: Validation Parameters for Tetraniliprole Analysis**

Parameter	Validation Results
Linearity (R <sup>2</sup> )	> 0.99 [5] [2]
Limit of Detection (LOD)	0.01 - 1 µg/kg [5]
Limit of Quantification (LOQ)	0.01 mg/kg [2] [3]
Accuracy (Recovery %)	71 - 111% [3]

| Precision (RSD %) | Intra-day: 1.0 - 13.4% Inter-day: 2.3 - 15.7% [5] |

## Application Notes: Residue Dissipation and Risk Assessment

This validated protocol is applied in field trials to study the fate of **tetraniliprole** and assess dietary risk.

**Table 2: Dissipation of Tetraniliprole in Crops (Field Trial Data)**

Crop	Application Dosage	Half-life (Days)	Reference
Brinjal (Eggplant)	375 & 469 ml ha <sup>-1</sup>	1.20 - 1.44	[3]
Chilli	375 & 469 ml ha <sup>-1</sup>	3.37 - 4.79	[3]
Okra	Recommended dose	Below LOQ (0.01 mg/kg) by 5 days	[2]

- **Dissipation Dynamics:** Residues of **tetraniliprole** dissipate more rapidly in brinjal than in chilli, likely due to differences in crop morphology and composition [3].
- **Dietary Risk Assessment:** Studies calculate the **Maximum Permissible Intake (MPI)** and compare it to the **Theoretical Maximum Daily Intake (TMDI)**. For **tetraniliprole** in brinjal, chilli, and okra, the TMDI was found to be only a small fraction (0.01-0.58%) of the MPI, indicating **no significant health risk** to consumers from the registered use of this insecticide [2] [3]. A one-day waiting period between application and harvest is suggested for okra to ensure safety [2].

## Key Considerations for Method Implementation

- **Matrix Effects:** A significant matrix effect was observed in honey analysis, necessitating quantification using an external matrix-matched calibration curve to ensure accuracy [6]. This practice is recommended for complex matrices.
- **Metabolites and Co-formulants:** When applying a combined formulation of **tetraniliprole** and spirotetramat, the method can be extended to include spirotetramat and its metabolites (spirotetramat-enol, -keto, -mono-hydroxy, -enol-glucoside) for a comprehensive residue definition [2] [3].

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